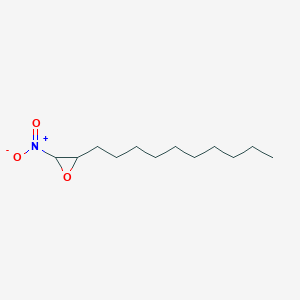
2-Decyl-3-nitrooxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-3-nitrooxirane is an organic compound that belongs to the class of nitrooxiranes These compounds are characterized by the presence of a nitro group (-NO2) and an oxirane ring (a three-membered cyclic ether)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-3-nitrooxirane typically involves the reaction of decyl bromide with sodium nitrite in the presence of a suitable solvent, followed by the addition of an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired nitrooxirane compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are often employed to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-3-nitrooxirane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) under suitable conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitro group converted to an amine group.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-Decyl-3-nitrooxirane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Decyl-3-nitrooxirane involves the interaction of its nitro and oxirane groups with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules, which can affect their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitrooxirane: A simpler analog with a similar nitro and oxirane structure but without the decyl chain.
Decyl oxirane: Lacks the nitro group but has a similar oxirane ring and decyl chain.
Uniqueness
2-Decyl-3-nitrooxirane is unique due to the presence of both the nitro group and the decyl chain, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.
Properties
CAS No. |
54002-41-4 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-decyl-3-nitrooxirane |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-10-11-12(16-11)13(14)15/h11-12H,2-10H2,1H3 |
InChI Key |
KDTOENZYCBGJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


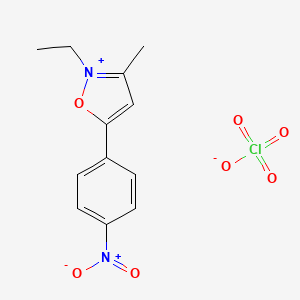
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
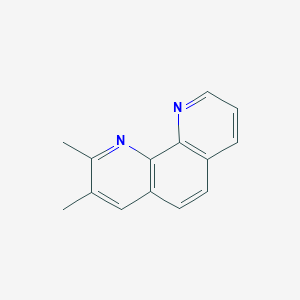

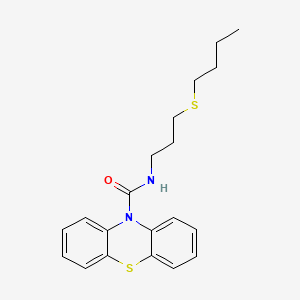

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
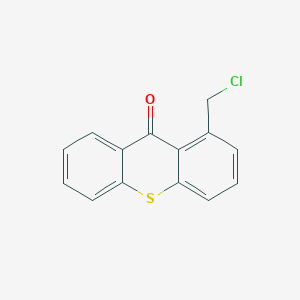
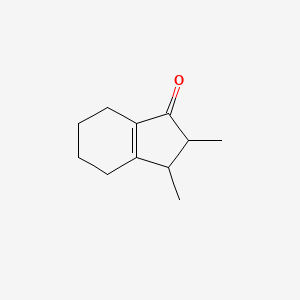
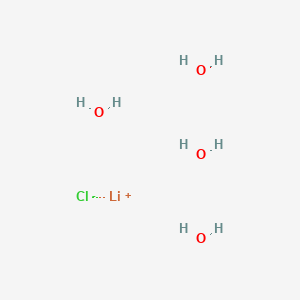
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

